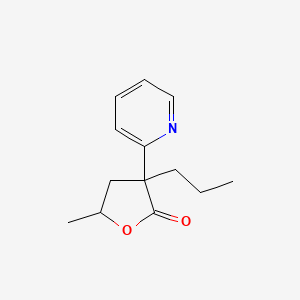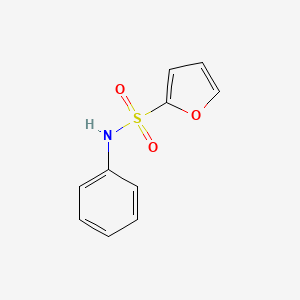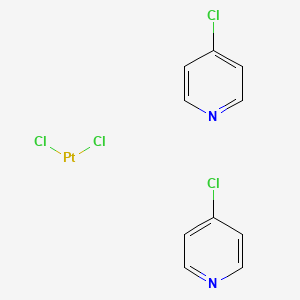
trans-Dichlorobis(4-chloropyridine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dichlorobis(4-chloropyridine)platinum: is a coordination compound featuring a platinum(II) center coordinated by two chloride ions and two 4-chloropyridine ligands in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(4-chloropyridine)platinum typically involves the reaction of potassium tetrachloroplatinate(II) with 4-chloropyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+24-chloropyridine→trans-[PtCl2(4-chloropyridine)2]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: trans-Dichlorobis(4-chloropyridine)platinum can undergo ligand substitution reactions where the 4-chloropyridine ligands are replaced by other ligands such as phosphines, amines, or other nitrogen-containing ligands.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile. Reactions are often carried out at room temperature or under reflux.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Yield new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Yield platinum complexes in different oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: trans-Dichlorobis(4-chloropyridine)platinum can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine:
Anticancer Research: Platinum complexes are well-known for their anticancer properties. While cisplatin is the most famous example, other platinum complexes, including this compound, are being explored for their potential anticancer activity.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which trans-Dichlorobis(4-chloropyridine)platinum exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biological molecules such as DNA. This coordination can lead to the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific platinum complex involved.
Vergleich Mit ähnlichen Verbindungen
trans-Dichlorobis(triphenylphosphine)platinum(II): Another platinum(II) complex with similar coordination geometry but different ligands.
cis-Dichlorobis(4-chloropyridine)platinum(II): The cis isomer of the compound, which has different chemical and biological properties due to the different spatial arrangement of the ligands.
Uniqueness: trans-Dichlorobis(4-chloropyridine)platinum is unique in its specific ligand environment, which can influence its reactivity, stability, and potential applications. The presence of 4-chloropyridine ligands can impart specific electronic and steric properties that differentiate it from other platinum complexes.
Eigenschaften
Molekularformel |
C10H8Cl4N2Pt |
|---|---|
Molekulargewicht |
493.1 g/mol |
IUPAC-Name |
4-chloropyridine;dichloroplatinum |
InChI |
InChI=1S/2C5H4ClN.2ClH.Pt/c2*6-5-1-3-7-4-2-5;;;/h2*1-4H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
YGHCNZXRJBCDLV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN=CC=C1Cl.C1=CN=CC=C1Cl.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


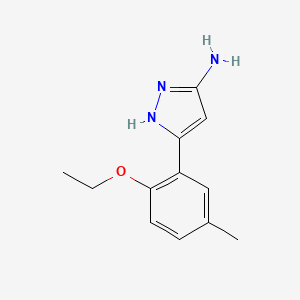
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)

![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
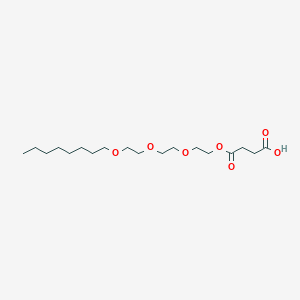

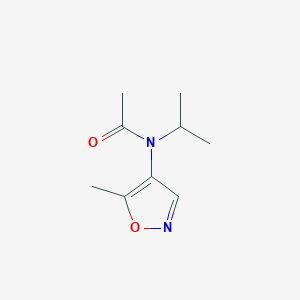
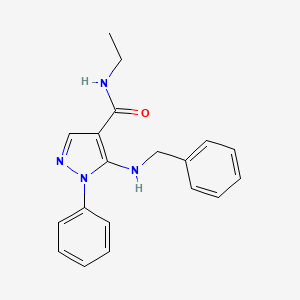
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
